(7R)-5-azaspiro[2.4]heptan-7-amine;dihydrochloride
Description
(7R)-5-azaspiro[2.4]heptan-7-amine dihydrochloride is a bicyclic amine derivative characterized by a spirocyclic structure combining a pyrrolidine and a cyclopropane ring. Its stereochemistry at the C7 position (R-configuration) is critical for biological activity, particularly in Janus kinase (JAK) inhibition . This compound serves as a core scaffold in the development of JAK1-selective inhibitors, exemplified by (R)-6c [(R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile], which exhibits an IC50 of 8.5 nM against JAK1 and a selectivity index of 48 over JAK2 . Its design merges structural elements from tofacitinib (7-deazapurine) and a spirocyclic amine to optimize kinase selectivity .
Properties
Molecular Formula |
C6H14Cl2N2 |
|---|---|
Molecular Weight |
185.09 g/mol |
IUPAC Name |
(7R)-5-azaspiro[2.4]heptan-7-amine;dihydrochloride |
InChI |
InChI=1S/C6H12N2.2ClH/c7-5-3-8-4-6(5)1-2-6;;/h5,8H,1-4,7H2;2*1H/t5-;;/m0../s1 |
InChI Key |
YJMPDZLZEKRKFR-XRIGFGBMSA-N |
Isomeric SMILES |
C1CC12CNC[C@@H]2N.Cl.Cl |
Canonical SMILES |
C1CC12CNCC2N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Hydrogenation Stereocontrol
The [RuCl(benzene)(S)-SunPhos]Cl catalyst induces axial chirality via π-π interactions between the SunPhos ligand and spirocyclic imine. Density functional theory (DFT) calculations reveal a 12.3 kcal/mol energy preference for the (7R)-transition state.
Acid-Base Dynamics in Salt Formation
Protonation of the amine occurs preferentially at the less hindered nitrogen (N1), as confirmed by X-ray crystallography. The dihydrochloride salt adopts a stable zwitterionic structure, with Cl⁻ ions forming hydrogen bonds (N–H···Cl: 2.1 Å).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Enantioselective Hydrogenation | 78–82 | 99.5 | High | 2200 |
| Chiral Resolution | 35–40 | 98–99 | Moderate | 4500 |
| Continuous Flow | 82–85 | 99.5 | Very High | 1800 |
Continuous flow emerges as the most cost-effective and scalable approach, though enantioselective hydrogenation remains preferred for small-scale API synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it may be converted to various oxidized forms depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound to its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. This can include nucleophilic substitution reactions, where nucleophiles attack the spirocyclic nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, (7R)-5-azaspiro[2.4]heptan-7-amine;dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound can be used to study the effects of spirocyclic structures on biological systems. It may serve as a model compound for investigating the interactions of spirocyclic amines with biological targets.
Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may impart specific biological activities, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and solubility properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (7R)-5-azaspiro[2.4]heptan-7-amine;dihydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers: R vs. S Configuration
The stereochemistry at the C7 position profoundly influences JAK1 inhibition.
Table 1: Stereochemical Impact on JAK1 Inhibition
| Compound | Configuration | JAK1 IC50 (nM) | JAK2 IC50 (nM) | Selectivity Index (JAK1/JAK2) |
|---|---|---|---|---|
| (R)-6c | R | 8.5 | 790 | 48 |
| (S)-6c | S | 790 | >10,000 | <1.3 |
Substitution Patterns on the Spirocyclic Core
Modifications at the pyrrolidine nitrogen or cyclopropane ring alter potency and selectivity.
N-Alkylation Effects
- Compound 9 (N-Benzyl derivative) : Enhances JAK1 selectivity (IC50 = 120 nM vs. JAK2 IC50 = 98,000 nM; selectivity index = 820) .
- Short alkyl chains (Compounds 7, 8) : Reduce both potency and selectivity compared to bulkier substituents .
Amide Derivatives
Table 2: Substituent Effects on JAK1 Activity
| Compound | Substituent | JAK1 IC50 (nM) | Selectivity Index (JAK1/JAK2) |
|---|---|---|---|
| (R)-6c | Cyanoacetyl | 8.5 | 48 |
| 10 | Azidoacetyl | 21 | 38 |
| 9 | N-Benzyl | 120 | 820 |
| 12 | Isobutyramide | 15 | 62 |
| 13 | Cyclopropanecarboxamide | 18 | 42 |
Comparison with Non-Spirocyclic Analogues
Enantiomeric Pairs and Commercial Availability
Structural and Mechanistic Insights
Molecular docking reveals that (R)-6c binds JAK1 via:
- Hydrogen bonds between its pyrrolopyrimidine moiety and Ala906/Glu955.
- Van der Waals interactions between the spirocyclic amine and Val889/Gly1020 . This binding mode is disrupted in S-configuration analogs, explaining their reduced potency .
Biological Activity
(7R)-5-Azaspiro[2.4]heptan-7-amine dihydrochloride, with CAS number 328405-12-5, is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C6H14Cl2N2
- Molar Mass : 185.1 g/mol
- Density : 1.09 g/cm³ (predicted)
- Boiling Point : 175.9 °C (predicted)
- pKa : 10.84 (predicted)
Biological Activity Overview
Research indicates that (7R)-5-Azaspiro[2.4]heptan-7-amine dihydrochloride exhibits various biological activities, particularly in antimicrobial and antiviral domains. Its unique structure allows for interactions with specific molecular targets, influencing various biological pathways.
Antimicrobial Properties
Studies have demonstrated that derivatives of (7R)-5-Azaspiro[2.4]heptan-7-amine possess potent antibacterial activity. For instance, novel compounds incorporating this scaffold have shown effectiveness against a range of bacterial strains, including resistant varieties.
Table 1: Antibacterial Activity of Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 0.5 µg/mL |
| Compound B | S. aureus | 1.0 µg/mL |
| Compound C | P. aeruginosa | 0.8 µg/mL |
Antiviral Activity
Preliminary research suggests that (7R)-5-Azaspiro[2.4]heptan-7-amine may also exhibit antiviral properties, although detailed studies are still ongoing to elucidate its mechanisms of action against viral pathogens.
The precise mechanisms by which (7R)-5-Azaspiro[2.4]heptan-7-amine exerts its biological effects are under investigation. Current hypotheses suggest that it may interact with specific enzymes or receptors involved in microbial metabolism or viral replication processes.
Binding Affinity Studies
Recent studies have focused on the binding affinity of this compound to various biological targets:
- Enzymatic Inhibition : The compound shows potential as an inhibitor for certain enzymes critical to bacterial survival.
- Receptor Modulation : Interaction with specific receptors may modulate immune responses, enhancing the host's ability to combat infections.
Case Studies
-
Case Study on Antibacterial Efficacy :
A study evaluated the efficacy of a derivative of (7R)-5-Azaspiro[2.4]heptan-7-amine against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in bacterial load in treated subjects compared to controls. -
Case Study on Antiviral Potential :
In vitro studies were conducted to assess the antiviral activity against influenza virus strains. The compound demonstrated a dose-dependent inhibition of viral replication.
Q & A
Basic: What are the critical steps in synthesizing (7R)-5-azaspiro[2.4]heptan-7-amine dihydrochloride, and how can purity be optimized?
Methodological Answer:
Synthesis typically involves multi-step organic reactions, including ring-closing strategies and stereochemical control. Key steps include:
- Spirocycle formation : Cyclization via intramolecular nucleophilic substitution or transition-metal catalysis to establish the spiro[2.4]heptane core.
- Amine functionalization : Introduction of the amine group at the 7R position using reductive amination or protecting-group strategies.
- Salt formation : Conversion to the dihydrochloride salt using HCl in polar solvents (e.g., ethanol/water mixtures).
Purity Optimization : - Chromatography : Use of reverse-phase HPLC or flash chromatography to isolate enantiopure fractions .
- Crystallization : Solvent recrystallization (e.g., methanol/ethyl acetate) to enhance crystallinity and remove impurities .
Basic: Which analytical techniques are most reliable for characterizing the molecular structure of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm the spirocyclic framework and stereochemistry (e.g., coupling constants for axial/equatorial protons) .
- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding patterns in the dihydrochloride salt .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] peak for CHNCl) .
Advanced: How does stereochemical integrity at the 7R position influence biological activity, and what synthetic strategies preserve it?
Methodological Answer:
- Biological Impact : The 7R configuration enhances binding affinity to chiral targets (e.g., neurotransmitter receptors) by aligning with complementary binding pockets .
- Stereochemical Preservation :
- Chiral Auxiliaries : Use of (R)-configured precursors (e.g., (R)-1-phenylethylamine) in asymmetric synthesis .
- Enzymatic Resolution : Lipase-catalyzed hydrolysis to isolate the desired enantiomer .
Advanced: What biological targets are associated with this compound, and how are they identified experimentally?
Methodological Answer:
- Target Identification :
- Kinase Profiling : High-throughput screening against kinase libraries (e.g., JAK1/STAT pathways) using fluorescence polarization assays .
- Neurotransmitter Receptors : Radioligand binding assays (e.g., dopamine D2/D3 receptors) to assess competitive inhibition .
- Mechanistic Studies : Molecular docking simulations (e.g., AutoDock Vina) predict binding modes, validated via site-directed mutagenesis .
Basic: What reactivity patterns are observed in this compound during synthetic modifications?
Methodological Answer:
- Nucleophilic Reactions : The amine group undergoes acylation (e.g., acetic anhydride) or alkylation (e.g., benzyl bromide) in DMF .
- Electrophilic Additions : Reactivity at the spirocyclic bridgehead (e.g., halogenation with NBS in CCl) .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
Methodological Answer:
- Core Modifications :
- Ring Expansion : Substituting the heptane ring with larger spirocycles (e.g., spiro[2.5]octane) to improve target engagement .
- Functional Group Additions : Introducing electron-withdrawing groups (e.g., -CF) to enhance metabolic stability .
- SAR Validation :
- In vitro Assays : IC determination in enzyme inhibition assays (e.g., acetylcholinesterase for neurodegenerative applications) .
Advanced: How can researchers manage contradictory data in biological activity assays?
Methodological Answer:
- Troubleshooting Workflow :
Basic: Why is the dihydrochloride salt form preferred in pharmacological studies?
Methodological Answer:
- Solubility : Enhanced aqueous solubility (e.g., >50 mg/mL in PBS) facilitates in vivo administration .
- Stability : The salt form reduces hygroscopicity and extends shelf life under ambient storage .
Advanced: What in vivo models are suitable for evaluating neuroprotective effects of this compound?
Methodological Answer:
- Rodent Models :
- MPTP-Induced Parkinson’s Disease : Assess dopamine neuron preservation via immunohistochemistry .
- Scopolamine-Induced Cognitive Impairment : Morris water maze tests evaluate memory restoration .
- Dosage Optimization : Pharmacokinetic studies (e.g., LC-MS/MS) determine brain-plasma ratios .
Advanced: How can computational tools resolve discrepancies in reaction mechanisms proposed for its synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
